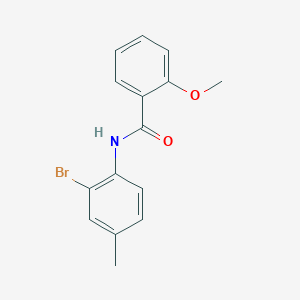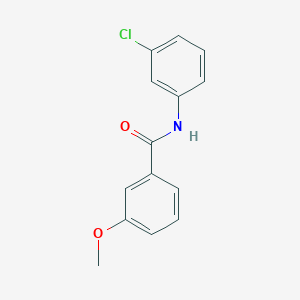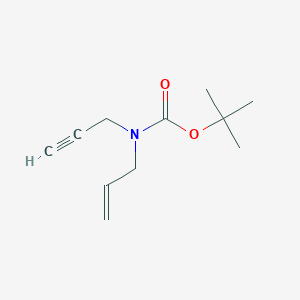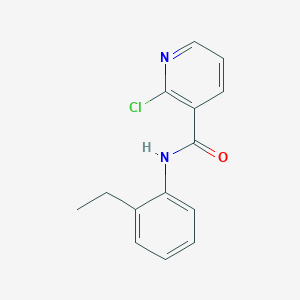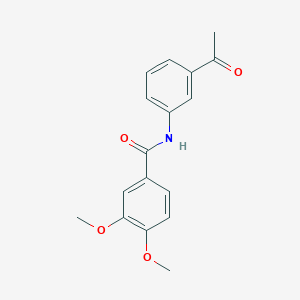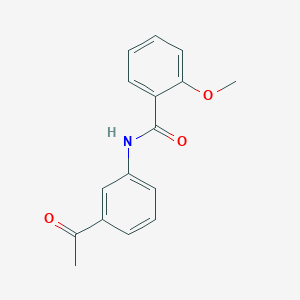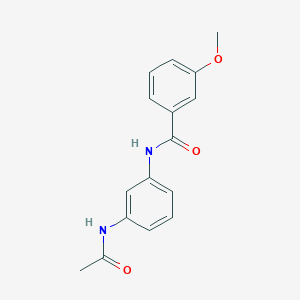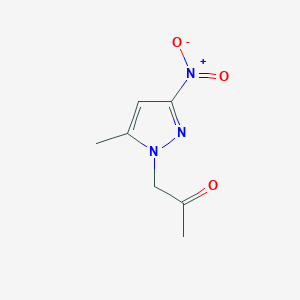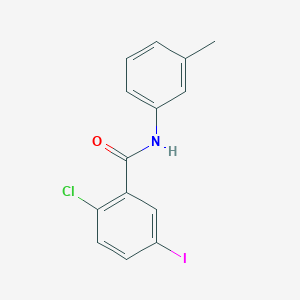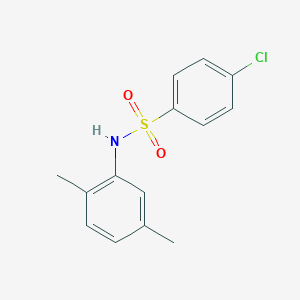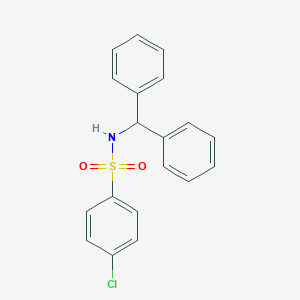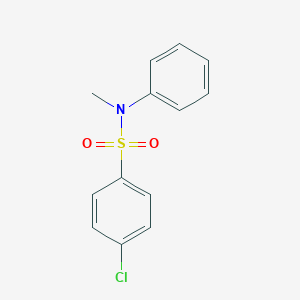
N-(p-Tolyl)-2-naphthylamine
Vue d'ensemble
Description
“N-(p-Tolyl)-2-naphthylamine” is a complex organic compound. The “p-Tolyl” part refers to a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R . The “2-naphthylamine” part suggests the presence of a naphthylamine group, which is a naphthalene molecule (a type of polycyclic aromatic hydrocarbon) where one hydrogen atom has been replaced by an amine (-NH2) group.
Chemical Reactions Analysis
The reactivity of “N-(p-Tolyl)-2-naphthylamine” would depend on the specific structure and substitution pattern of the molecule. The presence of the amine group could make it a potential nucleophile, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Toxicity and Environmental Impact
2-Naphthylamine, a related compound, has historical significance in industrial applications but is primarily noted for its toxicity, particularly as a model bladder carcinogen in laboratory studies. Its presence is also noted in environmental settings such as coke ovens, where it is a pyrolysis product. Despite its restricted industrial use, its application in scientific research for health risk assessments remains relevant, especially concerning occupational exposure and its effects on the respiratory tract, mucous membranes, skin, and potential carcinogenicity (Czubacka & Czerczak, 2020).
Medicinal Applications and Molecular Design
Naphthalimide compounds, sharing structural similarities with N-(p-Tolyl)-2-naphthylamine, demonstrate extensive medicinal applications due to their ability to interact with biological molecules. This interaction potential makes them candidates for anticancer agents, with some derivatives entering clinical trials. Their use spans anticancer, antibacterial, antifungal, and antiviral treatments, highlighting their versatility and significance in medicinal chemistry (Gong et al., 2016). Further, their design evolution to enhance DNA binding affinity and antitumor properties underlines the scope of naphthalimide derivatives in cancer therapy (Chen et al., 2018).
Environmental Degradation and Recycling
The compound's relevance extends to environmental sciences, where its analogs, polyaromatic hydrocarbons like naphthalene, are subjects of microbial biodegradation studies. These studies aim at understanding the mechanisms of degradation in polluted sites, which is crucial for bioremediation efforts (Peng et al., 2008). Additionally, chemical recycling research, particularly related to poly(ethylene terephthalate) (PET), showcases the utility of related compounds in generating value-added materials from waste, contributing to sustainable environmental management practices (Karayannidis & Achilias, 2007).
Bioactive Properties and Applications
Bioactive naphthoquinones, which share structural motifs with N-(p-Tolyl)-2-naphthylamine, exhibit a wide array of biological activities. Their distribution in nature and the diverse chemical structures available, ranging from simple monomers to complex derivatives, underscore their potential in developing new biocides and chemotherapeutic agents (Hook et al., 2014).
Propriétés
IUPAC Name |
N-(4-methylphenyl)naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJHDUPUTZQCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281755 | |
| Record name | N-(p-Tolyl)-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Tolyl)-2-naphthylamine | |
CAS RN |
644-16-6 | |
| Record name | 644-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(p-Tolyl)-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-Tolyl)-2-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



